molecular formula C20H32N2O5 B566175 N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide CAS No. 204074-51-1

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide

Cat. No.: B566175
CAS No.: 204074-51-1
M. Wt: 380.485
InChI Key: KAVBFDNGFOOVNH-KRWDZBQOSA-N
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Description

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is a complex organic compound with the molecular formula C20H32N2O5. This compound is often used in biochemical research, particularly in the study of proteomics and enzyme interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide typically involves multiple steps. One common method starts with the protection of the amino group of L-lysine using a benzyloxycarbonyl (Cbz) group. This is followed by the methylation of the N6 position and the esterification of the carboxyl group with tert-butyl alcohol. The final step involves the oxidation of the N6 position to form the N6-oxide .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will revert the compound to its amine form .

Scientific Research Applications

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is widely used in scientific research, including:

Mechanism of Action

The mechanism by which N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide exerts its effects involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in various biochemical pathways. The benzyloxycarbonyl group provides stability and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is unique due to its combination of protective groups and modifications, which provide specific biochemical properties and stability. This makes it particularly useful in research applications where precise control over molecular interactions is required .

Properties

IUPAC Name

(5S)-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5/c1-20(2,3)27-18(23)17(13-9-10-14-22(4,5)25)21-19(24)26-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBFDNGFOOVNH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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